Product packaging for 2-Fluorobiphenyl-4-carboxaldehyde(Cat. No.:CAS No. 57592-43-5)

2-Fluorobiphenyl-4-carboxaldehyde

Cat. No.: B1302161
CAS No.: 57592-43-5
M. Wt: 200.21 g/mol
InChI Key: BBFKVFLWRKZSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluorobiphenyl-4-carboxaldehyde (CAS 57592-43-5) is a fluorinated aromatic aldehyde that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its core research value lies in its role as a critical precursor in the synthesis of (2-fluoro-1,1'-biphenyl-4-yl)acetic acid, a novel and unsubstituted derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (FLU) . This derivative is a foundational building block for developing new active pharmaceutical ingredients (APIs), particularly in the search for flurbiprofen analogues with improved safety and efficacy profiles . For instance, researchers have utilized this compound to create flurbiprofen-antioxidant mutual prodrugs designed to reduce the gastrointestinal (GI) irritation associated with the parent drug by temporarily masking the carboxylic acid group . Furthermore, its application extends to the development of potential Alzheimer's disease therapeutics, where it is used to synthesize novel lipophilic analogues of flurbiprofen that act as γ-secretase modulators (GSMs) to reduce levels of the pathogenic amyloid-beta Aβ 42 peptide in the brain . The compound is classified as an oxygen-containing polycyclic aromatic hydrocarbon (OPAH) derivative . Key physical properties include a melting point of 27-31 °C and a predicted boiling point of 315.8 °C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B1302161 2-Fluorobiphenyl-4-carboxaldehyde CAS No. 57592-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKVFLWRKZSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374641
Record name 2-Fluorobiphenyl-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57592-43-5
Record name 2-Fluoro[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57592-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobiphenyl-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobiphenyl-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 2 Fluorobiphenyl 4 Carboxaldehyde and Its Derivatives

Direct Synthesis Approaches

The formation of 2-Fluorobiphenyl-4-carboxaldehyde can be achieved through several direct synthetic routes. These methods focus on introducing the aldehyde functional group onto the 2-fluorobiphenyl (B19388) scaffold.

Reaction of 2-fluorobiphenyl with DMF in the Presence of a Catalyst

A primary method for the synthesis of aromatic aldehydes is the Vilsmeier-Haack reaction. wikipedia.org This reaction facilitates the formylation of electron-rich aromatic compounds. organic-chemistry.org The process involves treating the substrate with a substituted formamide, such as N,N-dimethylformamide (DMF), and a catalyst like phosphorus oxychloride (POCl₃). cambridge.orgchemistrysteps.com

In this reaction, DMF and POCl₃ first react to form the electrophilic Vilsmeier reagent, a chloroiminium ion. chemistrysteps.com This reagent then attacks the electron-rich 2-fluorobiphenyl ring in an electrophilic aromatic substitution. The fluorine atom and the adjacent phenyl ring on the biphenyl (B1667301) structure direct the substitution, typically to the para position, which is the most electronically favored and sterically accessible site. A subsequent hydrolysis step during the workup converts the resulting iminium ion intermediate into the final aldehyde product, this compound. wikipedia.orgtcichemicals.com A similar pathway has been documented for the synthesis of the isomeric 2'-Fluorobiphenyl-2-carbaldehyde, underscoring the utility of this method for fluorinated biphenyls. ontosight.ai

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in modern chemistry, offering significant improvements over conventional heating methods. nih.gov This technology utilizes microwave radiation to heat reactions, which can lead to dramatically accelerated reaction rates, enhanced yields, and cleaner product profiles. nih.govsciforum.net While a specific protocol for the direct microwave synthesis of this compound is not extensively detailed in the literature, the synthesis of related derivatives, such as 2-arylazo-biphenyl-4-carboxamides, has been successfully achieved using microwave irradiation. nih.gov This demonstrates the applicability of MAOS for reactions involving the biphenyl-4-carboxaldehyde framework.

Advantages of Microwave Irradiation in Synthesis

The application of microwave technology in chemical synthesis offers numerous benefits over traditional heating methods. rsc.org These advantages are a key driver for its adoption in both academic and industrial research.

Key Advantages of Microwave Synthesis

Advantage Description Source(s)
Reaction Acceleration Microwave heating is rapid and efficient, often reducing reaction times from hours or days to mere minutes. nih.govnih.gov
Higher Yields The fast and uniform heating can minimize the formation of side products, leading to higher isolated yields of the desired compound. rsc.orgbeilstein-journals.org
Energy Efficiency Microwaves heat the reaction mixture directly, rather than the vessel, resulting in lower energy consumption. sciforum.net
Enhanced Purity Cleaner reactions with fewer byproducts simplify the purification process. nih.gov

| Green Chemistry | The potential for solvent-free reactions and reduced energy use aligns with the principles of green chemistry. | sciforum.net |

Optimization of Reaction Conditions and Parameters

To achieve the best results in microwave-assisted synthesis, careful optimization of reaction parameters is crucial. Factors such as the choice of solvent, reaction temperature, time, and microwave power can significantly influence the outcome, including product yield and chemoselectivity. nih.gov For instance, in the microwave-assisted synthesis of biphenyl derivatives, different solvents were shown to direct the reaction towards different products. nih.gov Modern microwave reactors allow for precise control over these parameters, facilitating the development of highly efficient and selective synthetic protocols. rsc.org

Novel Unsubstituted Flurbiprofen (B1673479) Derivative Synthesis

This compound is structurally related to Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The aldehyde can serve as a key starting material or intermediate for synthesizing a variety of Flurbiprofen derivatives. A patented method for synthesizing Flurbiprofen itself starts from 4-halo-2-fluorobiphenyl, which is converted to the final product through a multi-step process including a palladium-catalyzed coupling, methylation, and hydrolysis. google.com The aldehyde functionality on this compound provides a versatile handle for chemical modification to introduce the propanoic acid side chain characteristic of Flurbiprofen or to create other novel derivatives for biological screening.

Transformations and Derivatization Strategies

The aldehyde group of this compound is a reactive functional group that allows for a wide array of chemical transformations and the synthesis of numerous derivatives. These reactions are fundamental in organic synthesis for building molecular complexity. numberanalytics.comfiveable.me

Common derivatization strategies for aromatic aldehydes like this compound include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluorobiphenyl-4-carboxylic acid, using standard oxidizing agents. numberanalytics.com This carboxylic acid is a direct analogue of Flurbiprofen's core structure.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (2-fluoro-[1,1'-biphenyl]-4-yl)methanol. numberanalytics.com This alcohol can be used in further synthetic steps, such as esterification or etherification.

Condensation Reactions: The aldehyde can participate in various condensation reactions. For example, the Perkin reaction involves condensation with an acid anhydride (B1165640) to form an α,β-unsaturated acid. numberanalytics.com

Wittig Reaction: This reaction converts the aldehyde into an alkene, providing a powerful method for carbon-carbon bond formation and the introduction of various vinyl groups. shivajicollege.ac.in

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new carbon-nitrogen bond, leading to a diverse range of amine derivatives.

These transformations highlight the versatility of this compound as a building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. chemimpex.com

Reduction Reactions of this compound

The aldehyde functional group of this compound is susceptible to reduction by various reducing agents, yielding a primary alcohol. A common and effective method for this transformation involves the use of sodium borohydride (B1222165).

The reduction of this compound to (2-fluoro-1,1′-biphenyl-4-yl)methanol is efficiently achieved using sodium borohydride (NaBH₄). masterorganicchemistry.comlibretexts.org This reagent is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones. libretexts.orgsciforum.net The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial step results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup to yield the primary alcohol. libretexts.org

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. bibliomed.orgnih.gov The use of methanol as a solvent can sometimes lead to the reaction of NaBH₄ with the solvent; however, this can be controlled by maintaining a low temperature. masterorganicchemistry.com The reaction is generally clean, with high yields of the desired alcohol. bibliomed.org

Reaction Scheme:

this compound + NaBH₄ → (2-fluoro-1,1′-biphenyl-4-yl)methanol

Synthesis of Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, or it can serve as a starting point for the synthesis of other carboxylic acid derivatives through multi-step reaction sequences.

The direct oxidation of this compound to 2-Fluorobiphenyl-4-carboxylic acid is a standard transformation in organic synthesis. This can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

The synthesis of (2-fluoro-1,1′-biphenyl-4-yl)acetic acid from this compound involves a multi-step process, as it requires the addition of a methylene (B1212753) group. A common route for this type of homologation is the Strecker synthesis or the use of Wittig-type reactions followed by hydrolysis. (2-Fluoro-4-biphenyl)acetic Acid is a known intermediate in the synthesis of the anti-inflammatory drug Flurbiprofen. cookechem.comscbt.com

Formation of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a class of compounds known for their diverse biological activities. nih.govmdpi.com The synthesis of these derivatives often involves the condensation of a hydrazide with an aldehyde or ketone. mdpi.com In the context of this compound, it can be used to form hydrazones by reacting it with a suitable hydrazide.

While the provided outline specifies the condensation with substituted aldehydes, it is important to clarify the typical reaction pathway. Generally, a hydrazide is first synthesized from a corresponding carboxylic acid or its ester. This hydrazide is then reacted with an aldehyde, in this case, a substituted aldehyde, to form the final hydrazide-hydrazone derivative. researchgate.netresearchgate.net

For instance, a hydrazide derived from a biphenyl carboxylic acid can be condensed with various substituted aromatic aldehydes. nih.gov This reaction is typically acid-catalyzed and involves the formation of a C=N bond, characteristic of a hydrazone. nih.govmdpi.com The reaction of cyanoacetylhydrazine with ω-bromo(4-methoxyacetophenone) is an example of a reaction that produces a hydrazide-hydrazone derivative. researchgate.net

Exploration of E/Z Geometric Isomers and Cis/Trans Amide Conformers

In the synthesis of derivatives from this compound, particularly those involving the formation of a carbon-nitrogen double bond (C=N), such as hydrazones, the existence of geometric isomers is a critical consideration. These isomers, designated as E (entgegen) and Z (zusammen), arise from the restricted rotation around the C=N double bond. The E isomer has the higher priority substituents on opposite sides of the double bond, while the Z isomer has them on the same side. In many cases, the E configuration is more stable due to reduced steric hindrance.

Furthermore, when an amide bond is present in the derivative, as in the case of acylhydrazones, another layer of isomerism emerges in the form of cis and trans amide conformers. This is due to the partial double-bond character of the C-N amide bond, which restricts rotation. The trans conformation, where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond, is generally more stable. However, the presence of both conformers can often be observed in solution, leading to the duplication of signals in NMR spectra. The ratio between these conformers can be influenced by factors such as the solvent and the nature of the substituents. The interplay between E/Z isomerism at the imine bond and cis/trans isomerism at the amide bond can result in a mixture of up to four possible stereoisomers, complicating purification and characterization.

Synthesis of Flurbiprofen Hydrazide and its Reactions

A common and versatile intermediate derived from the related compound flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) is flurbiprofen hydrazide. The synthesis of this key intermediate is a crucial first step in the development of a wide array of derivatives.

A prevalent synthetic route involves a two-step process. First, flurbiprofen is esterified, often using methanol or ethanol in the presence of an acid catalyst like sulfuric acid, to produce the corresponding methyl or ethyl ester. nih.govdergipark.org.truobaghdad.edu.iq This initial step serves to activate the carboxyl group for the subsequent reaction.

The second step is the hydrazinolysis of the flurbiprofen ester. The ester is reacted with hydrazine (B178648) hydrate, typically in a solvent like ethanol or methanol under reflux conditions. nih.govdergipark.org.trnih.gov The reaction mixture is then cooled and poured into ice water to precipitate the flurbiprofen hydrazide, which can be filtered and purified by recrystallization. nih.govnih.gov An alternative method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) and triethylamine (B128534) in THF to facilitate the reaction between flurbiprofen and hydrazine hydrate. nih.gov

Once synthesized, flurbiprofen hydrazide serves as a versatile building block. Its most common application is in condensation reactions with a variety of aldehydes and ketones. These reactions, often carried out in ethanol with a catalytic amount of acid, lead to the formation of a diverse library of flurbiprofen hydrazide-hydrazones (Schiff bases). nih.govdergipark.org.trnih.gov Microwave-assisted synthesis has also been employed for these condensation reactions, offering advantages such as higher yields, shorter reaction times, and reduced chemical waste compared to conventional heating methods. dergipark.org.tr

Table 1: Synthesis Methods for Flurbiprofen Hydrazide
MethodReagentsKey FeaturesReference
Two-Step (Esterification then Hydrazinolysis)1. Flurbiprofen, Methanol/Ethanol, H₂SO₄ 2. Flurbiprofen ester, Hydrazine hydrate, EthanolCommon, multi-step process involving activation of the carboxylic acid. nih.govdergipark.org.truobaghdad.edu.iq
One-Pot (CDI-mediated)Flurbiprofen, Hydrazine hydrate, CDI, Triethylamine, THFA more direct, one-pot synthesis. nih.gov
Microwave-Assisted Hydrazone SynthesisFlurbiprofen hydrazide, Aldehydes/Ketones, Microwave irradiationUsed for the reaction of the hydrazide to form hydrazones; offers higher yields and is environmentally friendlier. dergipark.org.tr

Synthesis of Other Advanced Intermediates

Beyond hydrazones, flurbiprofen hydrazide can be converted into other advanced heterocyclic intermediates. For instance, hydrazone-Schiff bases derived from flurbiprofen can undergo oxidative cyclization to form oxadiazole derivatives. researchgate.net This transformation can be achieved using reagents like iodine in the presence of a base such as potassium hydroxide (B78521) in DMSO. researchgate.net

Another class of advanced intermediates synthesized from flurbiprofen includes 1,2,4-triazoline-5-thiones and their corresponding thioethers. researchgate.net These compounds introduce new functional groups and expand the potential for further chemical modifications. Additionally, novel N-flurbiprofen-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized through intramolecular α-amidoalkylation reactions, demonstrating the versatility of the flurbiprofen scaffold in creating complex heterocyclic systems. mdpi.com

Coupling Reactions and Multistep Syntheses

The construction of the core biphenyl structure of compounds like this compound and its derivatives often relies on powerful cross-coupling reactions. The Suzuki coupling reaction is a particularly effective method, typically involving the reaction of a phenylboronic acid with a halogenated benzene (B151609) derivative in the presence of a palladium catalyst. units.it For example, the synthesis of flurbiprofen can be achieved via a Suzuki coupling reaction using Pd/C as a catalyst in water. units.it

Peptide Chain Elongation Strategies

The carboxylic acid functionality of flurbiprofen and related structures allows for their incorporation into peptide chains. This is achieved by forming an amide bond between the flurbiprofen molecule and the N-terminus of an amino acid or peptide. The synthesis of these flurbiprofen-amino acid conjugates often requires the use of standard peptide coupling reagents to facilitate the amide bond formation. scielo.br

One approach involves the reaction of flurbiprofen with the ethyl esters of various amino acids, such as glycine, L-phenylalanine, and L-tryptophan. scielo.br This creates amide prodrugs where the amino acid moiety can be tailored to influence the molecule's properties. The synthesis of ethyl esters of flurbiprofen with basic amino acids like L-arginine and L-lysine has also been reported. nih.gov These strategies demonstrate how the flurbiprofen scaffold can be integrated into peptide-like structures, effectively allowing for a form of peptide chain elongation. scielo.brnih.gov The amide linkage is fundamental to the structure of peptides and proteins, making these synthetic strategies highly relevant in medicinal chemistry. nih.gov

Preparation of Amides via Condensation

The direct condensation of the carboxylic acid group of flurbiprofen with a wide range of primary and secondary amines is a cornerstone of its derivatization. This reaction produces a diverse family of flurbiprofen amides. To overcome the high activation energy of direct condensation, various coupling agents are employed.

A common and effective method utilizes a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent like acetonitrile. nih.govunica.it Another frequently used condensing agent is 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for subsequent reaction with an amine. nih.gov These methods are generally high-yielding and produce clean reactions, making them suitable for generating large libraries of amide derivatives for further study. nih.govnih.gov

Table 2: Common Condensing Agents for Flurbiprofen Amide Synthesis
Condensing Agent(s)Typical SolventKey CharacteristicsReference
EDCI / HOBtAcetonitrile (anhydrous)Widely used, high-yielding, and reliable for a broad range of amines. nih.govunica.it
CDIAcetonitrileEffective activating agent for the carboxylic acid. nih.gov
DCCMethylene chlorideAnother carbodiimide-based coupling agent, though the dicyclohexylurea (DHU) byproduct can complicate purification. scielo.br
Enantiomer Separation Techniques

Flurbiprofen is a chiral compound, existing as (S)- and (R)-enantiomers. As these enantiomers can exhibit different pharmacological activities, their separation is of significant importance. Various chromatographic techniques have been developed for the effective resolution of racemic flurbiprofen.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantiomeric separation. researchgate.net For preparative scale separations, simulated moving bed (SMB) chromatography has been successfully employed, using columns packed with chiral selectors like Chiralpak AD®. nih.gov The choice of solvent system is crucial for optimizing the separation efficiency in these methods. nih.gov

Other advanced separation techniques include:

Liquid-liquid extraction using chiral ionic liquids as selectors. For example, 1-butyl-3-methylimidazole L-tryptophan has been shown to achieve enantioselectivity for flurbiprofen. nih.gov

Diastereomeric salt crystallization , where the racemic acid is reacted with a chiral amine to form diastereomeric salts that can be separated by crystallization due to their different solubilities. mdpi.com

These techniques are essential for obtaining enantiomerically pure samples of flurbiprofen and its derivatives for further research and development. nih.govnih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-Fluorobiphenyl-4-carboxaldehyde is expected to be characterized by absorptions arising from its constituent chromophores: the biphenyl (B1667301) system and the benzaldehyde (B42025) moiety.

The electronic spectrum of compounds containing aromatic rings and carbonyl groups typically displays two main types of transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the biphenyl and benzaldehyde systems, these transitions are expected to be intense and appear at shorter wavelengths. In analogous aromatic aldehydes, strong absorptions are observed around 250 nm. uni-muenchen.de For benzaldehyde in water, a strong π → π* transition is reported at approximately 248 nm. researchgate.net

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the aldehyde's oxygen atom, to a π* antibonding orbital of the carbonyl group. These transitions are characteristically weak (low molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. gdckulgam.edu.in For instance, some substituted benzaldehydes exhibit weak n→π* absorptions around 350 nm. uni-muenchen.de

The conjugation between the two phenyl rings and the extension of conjugation to the carboxaldehyde group will influence the precise wavelengths and intensities of these absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound

Electronic TransitionAssociated ChromophoreExpected Wavelength (λmax) RangeExpected Intensity
π → πBiphenyl, Benzaldehyde~250 nmHigh (Strong)
n → πCarboxaldehyde~350 nmLow (Weak)

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, its structural features can be inferred from analyses of closely related biphenyl derivatives. researchgate.netresearchgate.net

The conformation of biphenyl and its derivatives is a key structural feature, defined by the torsion or dihedral angle between the planes of the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions typically induces a non-planar conformation due to steric hindrance.

For this compound, the presence of the fluorine atom at the 2-position is expected to force the phenyl rings to twist relative to each other. In a study of various 4,4'-substituted biphenyl fragments, a wide range of torsion angles has been observed, often centered around 30-40°. researchgate.net For example, the crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one shows a dihedral angle of 38.02° between its biphenyl rings. researchgate.net It is therefore anticipated that the molecule of this compound will adopt a non-planar conformation in the crystalline state, with a significant dihedral angle between the fluorinated phenyl ring and the carboxaldehyde-substituted phenyl ring.

The crystal packing is determined by the network of intermolecular interactions. While this compound lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker intermolecular interactions that dictate its supramolecular assembly.

Table 2: Anticipated Crystallographic Parameters for this compound Based on Analogs

ParameterExpected Feature/ValueRationale/Comparison
Molecular ConformationNon-planarSteric hindrance from the ortho-fluorine substituent.
Biphenyl Dihedral Angle~30° - 40°Typical for substituted biphenyls like (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one (38.02°). researchgate.net
Primary Intermolecular InteractionsWeak C–H···O/F hydrogen bonds; π-π stackingCommon packing motifs for aromatic aldehydes and biphenyls lacking strong H-bond donors. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample.

The molecular formula for this compound is C₁₃H₉FO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u). For a pure sample, the experimentally determined percentages of carbon and hydrogen should closely match the theoretical values, typically within a tolerance of ±0.4%.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₉FO)

ElementSymbolAtomic Mass (u)Theoretical Percentage (%)
CarbonC12.01177.99%
HydrogenH1.0084.53%
OxygenO15.9998.00%
FluorineF18.9989.49%

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, energies, and various electronic properties.

A fundamental aspect of DFT calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

The HOMO acts as an electron donor, so its energy level is related to the ionization potential. A higher HOMO energy indicates a greater propensity to donate electrons. The LUMO, conversely, acts as an electron acceptor, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde, DFT calculations would reveal how the fluorine atom and the aldehyde group influence the electronic distribution across the biphenyl (B1667301) system. The electron-withdrawing nature of both the fluorine and aldehyde substituents would likely lower the energy of both the HOMO and LUMO levels compared to unsubstituted biphenyl. The precise HOMO-LUMO gap would quantify the molecule's kinetic stability and predict its behavior in chemical reactions.

Table 1: Illustrative Example of Frontier Molecular Orbital Analysis Data from a DFT Calculation (Note: This table is a representative example of typical DFT output; specific values for 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde are not available in published literature.)

Molecular OrbitalEnergy (eV)Description of Spatial Distribution
LUMO+1-0.85Delocalized over the carboxaldehyde-substituted phenyl ring
LUMO -1.54 Primarily localized on the biphenyl bridge and carboxaldehyde group
HOMO -6.23 Delocalized across both phenyl rings with significant density near the C-C bond
HOMO-1-6.98Primarily localized on the fluorine-substituted phenyl ring
HOMO-LUMO Gap (ΔE) 4.69 Indicates moderate kinetic stability

Interaction energy analysis is a computational method used to quantify the non-covalent forces between molecules or between different parts of a single molecule. Using techniques like Symmetry-Adapted Perturbation Theory (SAPT) or energy decomposition analysis (EDA) within a DFT framework, the total interaction energy can be broken down into physically meaningful components: electrostatic, exchange-repulsion, polarization (induction), and dispersion (van der Waals) forces.

In the context of 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde, this analysis could be used to study its dimerization or its interaction with a solvent or a biological target. For instance, the analysis would quantify the hydrogen bonding potential of the aldehyde oxygen and the role of the fluorine atom and aromatic rings in establishing π-π stacking or other van der Waals interactions. Such studies are crucial for understanding how the molecule behaves in condensed phases and how it might bind within a protein's active site. arxiv.org

Molecular Docking and Dynamics Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). science.gov It is an indispensable tool in drug discovery for screening virtual libraries of compounds and proposing binding modes. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time.

Molecular docking simulations of 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde against a specific protein target would identify the most likely binding pose and the key interactions stabilizing the complex. The aldehyde group could act as a hydrogen bond acceptor, while the biphenyl scaffold could form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The fluorine atom can participate in favorable orthogonal multipolar interactions or form specific halogen bonds, potentially enhancing binding affinity and selectivity.

Analysis of the binding site reveals which amino acid residues are crucial for the interaction. chemcomp.com This information is invaluable for lead optimization, as modifications can be made to the ligand to improve its complementarity with the binding pocket. While no specific docking studies for 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde are published, this methodology is standard for evaluating potential drug candidates. nih.govmdpi.com

Table 2: Illustrative Example of Ligand-Protein Interactions from a Molecular Docking Study (Note: This table is a representative example of docking results; the protein and residues are hypothetical as no specific study on 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde is published.)

Ligand MoietyProtein ResidueInteraction TypeDistance (Å)
Aldehyde OxygenTYR 234Hydrogen Bond2.9
Fluorine AtomLEU 187Hydrophobic (Alkyl-Halogen)3.8
Phenyl Ring APHE 356π-π Stacking4.5
Phenyl Ring BTRP 112π-π Stacking4.2
Biphenyl ScaffoldVAL 189, ILE 201Van der Waals>4.0

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related analogues, researchers can identify which functional groups and structural features are essential for activity (the pharmacophore) and which are detrimental.

Computational studies are integral to elucidating SAR. For a series of fluorinated biphenyl derivatives, for example, changes in activity can be correlated with calculated properties like electrostatic potential, orbital energies, or docking scores. A study on highly fluorinated 2,2'-biphenols, for instance, demonstrated that the type and position of halogen substituents significantly influence herbicidal activity. nih.gov Similarly, for 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde, a computational SAR study would involve modeling derivatives where the fluorine or aldehyde is moved to different positions or replaced with other groups. This would help rationalize experimental findings and guide the design of more potent compounds. mdpi.com

In addition to binding at the primary (orthosteric) site of a protein, some ligands can bind at a secondary, distant site, known as an allosteric site. nih.gov Binding at an allosteric site can modulate the protein's activity, offering a more subtle and potentially more specific therapeutic effect compared to direct competitive inhibition.

Predicting these sites is a significant challenge in computational biology. Methods have been developed that use molecular dynamics simulations or graph-theoretical approaches to identify regions of a protein that are dynamically coupled to the active site. arxiv.orgbiorxiv.org These methods search for pockets on the protein surface whose perturbation is communicated through the protein structure to affect the functional site. nih.gov Machine learning models, trained on databases of known allosteric proteins, are also becoming powerful tools for this purpose. arxiv.orgfrontiersin.org While no allosteric studies involving 2'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde have been published, these cutting-edge computational techniques could be applied to any protein of interest to explore its potential for allosteric modulation by this or similar ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

While specific QSAR models exclusively developed for 2-Fluorobiphenyl-4-carboxaldehyde are not widely documented in publicly available literature, the broader class of biphenyl derivatives has been the subject of such studies, particularly in the context of analgesic and anti-inflammatory activities. uva.es These studies often correlate physicochemical descriptors and structural features with biological endpoints.

For this compound, a hypothetical QSAR study would involve calculating a range of molecular descriptors. These descriptors would quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These would then be correlated with experimental data on biological activity or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The goal of such an analysis would be to predict the compound's behavior in biological systems, guiding further experimental work. Given the structural similarities to known biologically active biphenyls, it is plausible that this compound could be modeled for various endpoints.

Conformational Analysis and Isomerism Studies

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. Conformational analysis and the study of isomerism are therefore essential for a comprehensive understanding of this compound.

The key feature influencing the conformation of this compound is the rotational barrier around the single bond connecting the two phenyl rings. This rotation gives rise to the possibility of atropisomerism, a type of axial chirality resulting from hindered rotation. researchgate.netwikipedia.org The presence of the fluorine atom at the 2-position introduces significant steric hindrance, which can lead to a substantial energy barrier for rotation.

Studies on related 2-substituted biphenyls have shown that the dihedral angle between the two aromatic rings is a critical parameter. uva.es For instance, in 2-fluorobiphenyl (B19388), the two phenyl rings are not coplanar, adopting a twisted conformation to alleviate the steric strain caused by the ortho-substituent. researchgate.net The addition of the carboxaldehyde group at the 4-position of the other ring is also expected to influence the conformational landscape.

The existence of stable atropisomers is of particular importance in drug design, as different isomers can exhibit distinct pharmacological profiles. nih.gov If the rotational barrier in this compound is high enough, it could exist as a mixture of separable atropisomers.

Compound FamilyKey Conformational FeatureInfluencing FactorsPotential Isomerism
2-Substituted BiphenylsNon-planar (twisted) conformationSteric hindrance from the ortho-substituentAtropisomerism
Substituted BenzaldehydesPlanar conformations of the aldehyde groupElectronic and steric effects of ring substituentscis/trans isomerism relative to substituents

Table 1. Summary of Conformational Considerations for this compound based on Related Structures.

Applications in Medicinal and Biological Chemistry Research

Development of Therapeutic Agents

The 2-fluorobiphenyl-4-carboxaldehyde framework is a cornerstone in the development of various therapeutic agents. By modifying its aldehyde group into moieties like propionic acid, amides, or complex heterocyclic systems, researchers have successfully synthesized compounds with anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties.

The most well-known application of the 2-fluorobiphenyl (B19388) scaffold is in the field of anti-inflammatory drugs, epitomized by flurbiprofen (B1673479). medlineplus.govnih.gov Research has expanded beyond this initial discovery, using flurbiprofen as a starting point to generate new derivatives with improved efficacy and safety profiles.

Detailed Research Findings: Scientists have synthesized a range of heterocyclic compounds derived from 2-(2-fluoro-4-biphenylyl)propionic acid, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov In vivo testing on rats revealed that several of these new compounds exhibited anti-inflammatory activity comparable to or better than flurbiprofen, with the added benefit of negligible ulcerogenic action. nih.gov For instance, one of the 1,3,4-oxadiazole (B1194373) derivatives showed a 76.9% inhibition of carrageenan-induced paw edema, compared to 72.4% for flurbiprofen. nih.gov

Further studies have focused on creating amide derivatives. By combining flurbiprofen with various substituted 2-phenethylamines, researchers developed novel amide compounds. nih.govnih.gov These new derivatives demonstrated significantly higher anti-inflammatory activity, as measured by the inhibition of albumin denaturation (IAD), compared to both flurbiprofen and ibuprofen. The IC₅₀ values for the new amides ranged from 173.74 µmol/L to 198.37 µmol/L, while flurbiprofen's IC₅₀ was 339.26 µmol/L. nih.gov This enhancement is attributed to the conversion of the carboxyl group to an amide and the presence of specific substituents on the amine structure. nih.gov

Compound TypeSpecific DerivativeAnti-inflammatory Activity (% Inhibition)Reference
Flurbiprofen (Standard)2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid72.4% nih.gov
1,3,4-Oxadiazole Derivative5-(2-fluoro-4-biphenylyl)methyl-2-thio-1,3,4-oxadiazole76.9% nih.gov
1,2,4-Triazole Derivative5-(2-fluoro-4-biphenylyl)methyl-3-thio-4-phenyl-1,2,4-triazole75.2% nih.gov
Amide Derivative (4b)Flurbiprofen + 2-(4-chlorophenyl)ethan-1-amineIC₅₀: 173.74 µmol/L (IAD) nih.gov
Amide Derivative (4c)Flurbiprofen + 2-(3,4-dimethoxyphenyl)ethan-1-amineIC₅₀: 179.31 µmol/L (IAD) nih.gov

The therapeutic potential of the 2-fluorobiphenyl scaffold extends to combating microbial infections. Research has shown that flurbiprofen itself, as well as its derivatives, possess activity against various bacterial strains.

Detailed Research Findings: An in-vitro study evaluated the antimicrobial activity of flurbiprofen against six common periodontal pathogens. nih.gov Using antibiotic sensitivity disks, a 250 µg dose of flurbiprofen produced significant zones of inhibition against Bacteroides gingivalis (now Porphyromonas gingivalis), Bacteroides intermedius (now Prevotella intermedia), Fusobacterium nucleatum, and Wolinella recta (now Campylobacter rectus). nih.gov This suggests a direct effect of the drug on the microflora of the gingival crevice.

More recent research has focused on synthesizing novel biphenyl (B1667301) derivatives to tackle antibiotic-resistant bacteria. mdpi.com A series of biphenyl and dibenzofuran (B1670420) compounds were designed and synthesized, with their antibacterial activities tested against both Gram-positive and Gram-negative pathogens. One derivative, 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol (compound 6g), which is structurally related to derivatives of this compound, showed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. mdpi.com Another study highlighted that biphenyl derivatives with a strong electron-withdrawing group (like fluorine) and hydroxyl groups were beneficial for antibacterial activity. mdpi.com

The development of novel anticancer agents from the 2-fluorobiphenyl scaffold is a highly active area of research. By modifying the structure of flurbiprofen, scientists have created compounds that exhibit significant cytotoxicity against various cancer cell lines.

Detailed Research Findings: Studies have shown that R-flurbiprofen, the non-COX-inhibiting enantiomer, can reduce the proliferation and metastatic characteristics of gastric cancer cells both in vitro and in vivo. nih.gov It was also found to reverse multidrug resistance by increasing the sensitivity of resistant cancer cells to chemotherapeutic agents. nih.gov

A significant breakthrough came with the synthesis of a novel flurbiprofen organoselenium compound, named RY-1-92. nih.govrsc.org This compound was found to significantly inhibit the viability, colony formation, and migration of non-small cell lung cancer (NSCLC) cells (A549 and NCI-H460). nih.govrsc.org Further investigation revealed that RY-1-92 induces G2/M cell cycle arrest and apoptosis in lung cancer cells. nih.gov

Another class of derivatives, flurbiprofen thiadiazole ureas, has also been explored for anticancer activity. nih.gov These compounds were tested against hepatocellular carcinoma (HepG2), colorectal carcinoma (HT-29), and melanoma (B16F10) cell lines. The results were promising, with several derivatives showing strong cytotoxic effects. nih.gov

CompoundCancer Cell LineActivity (IC₅₀)Reference
RY-1-92A549 (Lung)Significant inhibition of viability nih.govrsc.org
RY-1-92NCI-H460 (Lung)Significant inhibition of viability nih.govrsc.org
Flurbiprofen Urea (B33335) Derivative (3j)B16F10 (Melanoma)7.55 µM nih.gov
Flurbiprofen Urea Derivative (3l)HT-29 (Colorectal)14.11 µM nih.gov
Flurbiprofen Urea Derivative (3o)HepG2 (Hepatocellular)4.22 µM nih.gov

The hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase is a critical enzyme for viral replication and a key target for direct-acting antiviral drugs. natap.orgnih.govnih.gov While various chemical scaffolds, including benzimidazoles, indoles, and benzothiadiazines, have been identified as NS5B inhibitors, the specific application of derivatives from this compound is not extensively documented in the available literature. The search for novel inhibitor scaffolds is ongoing, with virtual screening and high-throughput assays identifying new classes of compounds like 4-hydrazinoquinazolines and 1,5-benzodiazepines that act as allosteric inhibitors of the enzyme. natap.orgnih.govotavachemicals.com Although direct examples are scarce, the biphenyl moiety itself is a structural feature in some compounds investigated for antiviral properties, indicating the potential relevance of this scaffold in future drug design efforts.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. In bacteria like Helicobacter pylori, this activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach, leading to gastritis, ulcers, and potentially stomach cancer. nih.gov Inhibiting urease is therefore a promising therapeutic strategy. Derivatives of this compound have been shown to be highly effective urease inhibitors.

Detailed Research Findings: A series of twenty-eight novel oxadiazole derivatives of (S)-flurbiprofen were synthesized and evaluated for their in-vitro urease inhibitory activity. rsc.orgnih.govrsc.org Remarkably, fourteen of these compounds were found to be excellent inhibitors, with IC₅₀ values ranging from 12 ± 0.9 to 20 ± 0.5 μM, which is significantly better than the standard urease inhibitor thiourea (B124793) (IC₅₀ = 22 ± 2.2 μM). rsc.org The most potent compound in this series featured a methoxy (B1213986) group at the ortho position of the terminal benzene (B151609) ring. nih.gov

In a separate study, twenty-eight acyl hydrazone derivatives of flurbiprofen were synthesized. researchgate.netscinapse.io All of these compounds demonstrated good to excellent inhibitory activity against urease, with IC₅₀ values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, again comparing favorably to thiourea (IC₅₀ = 21.14 ± 0.42 μM). researchgate.net Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the phenyl ring played a key role in the potent inhibition of the urease enzyme. researchgate.net

Compound TypeSpecific DerivativeUrease Inhibition (IC₅₀)Reference
Thiourea (Standard)-~21-22 µM rsc.orgresearchgate.net
Oxadiazole Derivative (20)2-methoxy substitution12 ± 0.9 µM rsc.orgnih.gov
Oxadiazole Derivative (26)4-hydroxy, 3-methoxy substitution13 ± 0.8 µM rsc.org
Oxadiazole Derivative (30)2,5-dihydroxy substitution13.2 ± 0.1 µM rsc.org
Acyl Hydrazone Derivative (30)2,3,4-trihydroxy substitution18.92 ± 0.61 µM researchgate.net
Acyl Hydrazone Derivative (20)4-hydroxy, 3-methoxy substitution20.11 ± 0.21 µM researchgate.net

Beyond specific therapeutic classes, derivatives of this compound are being investigated as modulators of various enzymes and receptors, highlighting the scaffold's broad utility in chemical biology.

Detailed Research Findings:

Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) Inhibitors: Increased endocannabinoid levels through the dual inhibition of FAAH and COX-2 is a promising strategy for pain relief. A flurbiprofen analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), was identified as a competitive, reversible FAAH inhibitor with a Kᵢ value of 13 nM and a selective inhibitor of COX-2. rsc.org

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Researchers synthesized fifteen novel flurbiprofen urea derivatives bearing a thiadiazole ring and tested their effects on tyrosinase. nih.gov One compound (3c) emerged as the strongest inhibitor with an IC₅₀ value of 68.0 μM. nih.gov

The extensive research into urease inhibitors, as detailed in the previous section, also falls under the category of enzyme modulation, further underscoring the importance of the 2-fluorobiphenyl scaffold in this area. rsc.orgresearchgate.net

γ-Secretase Modulators (GSMs) in Alzheimer's Disease Research

In the search for treatments for Alzheimer's disease (AD), one prominent strategy involves the modulation of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides. nih.gov The accumulation of longer, more toxic forms of Aβ, particularly Aβ42, is a central event in AD pathogenesis. γ-Secretase modulators (GSMs) are sought after as they can selectively shift the cleavage activity of the enzyme to favor the production of shorter, less harmful Aβ peptides without inhibiting other vital functions of the enzyme, such as Notch signaling. nih.gov

The 2-fluorobiphenyl structure, a core component of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, has been a key inspiration for the design of new GSMs. nih.gov The aldehyde functionality of this compound makes it an ideal precursor for creating derivatives, such as chalcones, which have been investigated for their potential in AD treatment. nih.gov

Research into multifunctional agents for Alzheimer's disease has led to the development of hybrids combining the flurbiprofen scaffold with chalcone (B49325) structures. A series of 4'-OH-flurbiprofen-chalcone hybrids were synthesized and evaluated for their ability to inhibit the aggregation of Aβ peptides. nih.gov These studies found that specific compounds demonstrated significant inhibitory effects on both self-induced and copper-ion (Cu²⁺)-induced Aβ₁₋₄₂ aggregation. nih.gov

Notably, two compounds from this series, 7k and 7m, showed remarkable efficacy. nih.gov These findings highlight the potential of molecules derived from a fluorobiphenyl core to directly interfere with the pathological aggregation of amyloid-beta, a key objective of GSM-based therapies. nih.gov

Table 1: Inhibitory Effects of Flurbiprofen-Chalcone Hybrids on Aβ₁₋₄₂ Aggregation

CompoundSelf-Induced Aggregation Inhibition (%)Cu²⁺-Induced Aggregation Inhibition (%)
7k 60.0%52.4%
7m 78.2%95.0%

Data sourced from a study on 4'-OH-flurbiprofen-chalcone hybrids as potential multifunctional agents for Alzheimer's disease treatment. nih.gov

GPR88 Agonists

GPR88, an orphan G-protein-coupled receptor (GPCR) primarily expressed in the striatum region of the brain, has emerged as a promising therapeutic target for psychiatric and neurodegenerative disorders. nih.govnih.gov The development of potent and selective agonists for GPR88 is a key goal for researchers seeking to modulate its function. nih.gov

Structure-activity relationship (SAR) studies of known GPR88 agonists have explored a wide range of chemical modifications to optimize potency and pharmacokinetic properties. nih.gov These studies have included the introduction of halogen atoms onto aromatic rings within the agonist molecules. For instance, the addition of a fluoro or chloro group to the 4-position of a phenyl ring in one series of analogs was found to modulate the compound's activity, demonstrating that fluorinated phenyl groups are relevant structures in the design of GPR88 ligands. nih.gov The this compound scaffold represents a valuable starting point for the synthesis of such analogs, where the aldehyde group can be elaborated into the more complex functionalities required for GPR88 activation. chemimpex.com

Anti-diabetic agents

The biphenyl structure is also a scaffold of interest in the development of new treatments for type 2 diabetes. One therapeutic strategy involves the inhibition of the glucagon (B607659) receptor, as its dysregulation contributes to hyperglycemia. nih.gov Researchers have designed and synthesized series of biphenylsulfonamide derivatives that act as glucagon receptor antagonists, successfully lowering glucagon-induced glucose production in laboratory models. nih.gov

Furthermore, studies on other classes of compounds have shown that the introduction of halogens, such as bromine, into flavonoid structures can enhance their anti-diabetic effects on enzymes like α-glucosidase and α-amylase. nih.gov This suggests that halogenation, including fluorination, is a viable strategy for improving the biological activity of potential anti-diabetic agents. Consequently, this compound serves as a relevant and useful building block for creating novel biphenyl-based compounds for evaluation in diabetes research. chemimpex.com

Drug Discovery and Optimization

The physicochemical properties of a drug candidate, such as its lipophilicity and membrane permeability, are critical for its success. This compound is utilized in drug discovery programs not only for its synthetic utility but also for the advantageous properties conferred by its fluorobiphenyl core. chemimpex.com

Enhancement of Lipophilicity through Fluorination

Fluorine is often called a "magical element" in medicinal chemistry due to its ability to profoundly alter a molecule's properties. Introducing fluorine can modulate a compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of drugs targeting the central nervous system (CNS), achieving an optimal level of lipophilicity is crucial for crossing the blood-brain barrier (BBB). Research on a flurbiprofen analogue, where a phenyl ring was replaced by a meta-carborane moiety, demonstrated a strategic shift in lipophilicity. mdpi.com This modification was designed to move the compound's hydrophobicity into a more favorable range (logD₇.₄ of 1 to 3) to potentially improve its ability to penetrate the BBB while retaining its γ-secretase modulating activity. mdpi.com This example underscores how the fluorinated biphenyl scaffold can be fine-tuned to optimize properties essential for drug efficacy.

Membrane Affinity Studies for Permeability Assessment

The ability of a drug to permeate biological membranes is fundamental to its therapeutic action, especially for CNS-active agents. The development of molecules based on the fluorobiphenyl scaffold has included direct assessments of their permeability.

In the study of 4'-OH-flurbiprofen-chalcone hybrids for Alzheimer's disease, a key finding was that one of the most promising multifunctional compounds also displayed appropriate blood-brain barrier permeability in a parallel artificial membrane permeability assay (PAMPA-BBB). nih.gov This indicates that derivatives of the fluorobiphenyl structure can be engineered to possess the necessary membrane affinity for CNS applications. The use of this compound as a precursor allows for the systematic modification of the molecular structure to achieve the desired balance of biological activity and membrane permeability.

Probing Biological Targets with Fluorinated Compounds

The utility of fluorinated compounds extends beyond therapeutic agents to the development of sophisticated molecular probes for studying biological systems. The introduction of fluorine can serve multiple purposes in the design of such probes, from modulating their interaction with biological targets to providing a unique spectroscopic signature for detection. This compound, with its distinct combination of a fluorinated biphenyl core and a reactive aldehyde group, is a prime candidate for the construction of such chemical tools.

The biphenyl moiety itself is a common scaffold in many biologically active compounds. The presence of a fluorine atom on one of the phenyl rings, as in this compound, can enhance binding to target proteins through favorable non-bonding interactions. nih.gov This strategic fluorination can also block sites of metabolic degradation, leading to probes with improved stability and longer half-lives within a biological system. nih.gov

The aldehyde functional group of this compound provides a reactive handle for its conjugation to other molecules. This allows for the attachment of fluorophores, affinity tags, or other reporter groups, transforming the simple biphenyl scaffold into a tailored probe for a specific biological question. For instance, the aldehyde can be readily converted into other functional groups to facilitate the synthesis of a diverse library of derivatives for screening against various biological targets.

While specific research detailing the use of this compound as a biological probe is an area of ongoing investigation, its classification as a biochemical for proteomics research underscores its potential in this field. scbt.com Proteomics, the large-scale study of proteins, heavily relies on chemical probes to identify and quantify protein expression and function. The fluorinated biphenyl structure can be incorporated into molecules designed to interact with specific protein families, with the fluorine atom potentially enhancing selectivity and binding.

The general principles of using fluorinated compounds to probe biological targets are well-established. Fluorine can influence the conformation of a molecule, which in turn can dictate its binding specificity. nih.gov Furthermore, the development of ¹⁹F NMR spectroscopy as a powerful analytical tool in biological research allows for the direct observation of fluorinated probes within complex biological matrices, providing valuable information on their distribution, metabolism, and interaction with target molecules.

The synthesis of derivatives from fluorinated precursors like this compound is a key strategy in drug discovery and chemical biology. For example, related fluorinated biphenyl compounds have been used as starting materials for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the biological relevance of this chemical class. google.com The insights gained from how these related molecules interact with their biological targets can inform the design of novel probes based on the this compound scaffold.

Table of Related Fluorinated Compounds and Their Applications

Compound NameApplication/Significance
2'-Fluorobiphenyl-2-carbaldehydeIntermediate in the synthesis of pharmaceuticals and specialty chemicals. ontosight.ai
FlurbiprofenA non-steroidal anti-inflammatory drug (NSAID) containing a fluorobiphenyl core. google.com
Fluorinated biphenyl ethersStudied for their metabolic profiles, providing insights into how fluorine substitution affects biotransformation. nih.gov

Materials Science Applications and Other Research Areas

Microporous Organic Polymers (MOPs) Synthesis

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area and porous nature, making them suitable for a variety of applications, including gas separation and energy storage. The synthesis of MOPs often involves the use of aromatic building blocks to create a rigid and porous framework.

The synthesis of MOPs from precursors such as 2-Fluorobiphenyl-4-carboxaldehyde can be achieved through mechanisms like Friedel-Crafts acylation. In this type of reaction, the aromatic rings of the biphenyl (B1667301) structure can be cross-linked to form a three-dimensional polymer network. The presence of the fluorine atom can influence the electronic properties of the aromatic rings, potentially affecting the reactivity and the final properties of the resulting polymer. While specific research on the direct use of this compound in Friedel-Crafts acylation for MOP synthesis is emerging, related compounds like 2-Fluorobiphenyl (B19388) have been successfully used to create MOPs with high surface areas. For instance, a MOP synthesized from 2-Fluorobiphenyl via a Friedel-Crafts reaction exhibited a significant surface area of 917 m²/g ossila.com.

Monomer Polymerization Method Resulting MOP Properties
2-FluorobiphenylFriedel-Crafts AcylationSurface Area: 917 m²/g ossila.com

The unique porous structure of MOPs derived from fluorinated biphenyls makes them promising candidates for challenging gas separations. The separation of xenon and krypton is a critical process in various industrial applications, and MOPs have shown potential in selectively adsorbing xenon over krypton. The fluorine atoms within the polymer framework can enhance the interaction with xenon, leading to improved separation performance. MOPs synthesized from 2-Fluorobiphenyl have been investigated for xenon/krypton gas separation ossila.com.

Application MOPs Derived From Key Finding
Gas Separation (Xenon/Krypton)2-FluorobiphenylInvestigated for selective separation of xenon from krypton ossila.com.
Thermal Energy Storage2-FluorobiphenylUsed for the encapsulation of phase change materials ossila.com.

Ligand Development

The development of novel ligands is crucial in various fields, including catalysis and medicinal chemistry. Fluorinated organic molecules are of particular interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. While direct synthesis of ligands from this compound is an area of ongoing research, the synthesis of fluorinated lipopeptide precursors of ligands for microbubble targeting has been reported nih.govresearchgate.net. These precursors are designed to be incorporated into the shell of microbubbles for applications in molecular imaging and drug delivery nih.govresearchgate.net. The aldehyde functionality of this compound provides a reactive site for further chemical modifications, allowing for its incorporation into more complex ligand structures.

Analytical Chemistry Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. ¹⁹F NMR is particularly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the fluorine-19 nucleus. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for studying molecular interactions and conformations.

Compounds containing fluorine, such as this compound, can be used as ¹⁹F NMR probes ossila.com. By incorporating this molecule into a larger system, such as a protein or a polymer, changes in the chemical environment around the fluorine atom can be monitored by ¹⁹F NMR, providing valuable information about the structure and dynamics of the system. The significant chemical shift dispersion in ¹⁹F NMR reduces signal overlap, which is often a challenge in ¹H NMR nih.gov.

Technique Application Advantage of using a fluorinated probe
¹⁹F NMR SpectroscopyMolecular Structure DeterminationHigh sensitivity, large chemical shift range, and no background signals in biological samples nih.govnih.gov.

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Pathways

The aldehyde functional group of 2-Fluorobiphenyl-4-carboxaldehyde serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of derivatives. Future research will likely focus on the exploration of novel and efficient derivatization pathways to access compounds with enhanced biological activity and improved pharmacokinetic profiles.

One promising avenue is the synthesis of heterocyclic derivatives. The reaction of the aldehyde with various dinucleophiles can lead to the formation of a wide range of heterocyclic rings, such as pyrimidines, benzodiazepines, and thiazoles. These heterocyclic moieties are prevalent in many clinically approved drugs and are known to interact with various biological targets. For instance, the synthesis of pyrimidine-based derivatives could be explored for their potential as kinase inhibitors, a class of drugs widely used in cancer therapy.

Another area of interest is the modification of the biphenyl (B1667301) core. While the fluorine atom at the 2-position is a key feature, further functionalization of the aromatic rings could lead to derivatives with altered electronic and steric properties, potentially modulating their biological activity. Techniques such as C-H activation could be employed for the direct and selective introduction of new functional groups.

The following table outlines potential derivatization reactions for this compound:

Reaction TypeReagents and ConditionsPotential Derivative Class
Reductive AminationAmines, reducing agents (e.g., NaBH(OAc)₃)Substituted amines
Wittig ReactionPhosphonium ylidesAlkenes
Aldol CondensationKetones or other aldehydes with acidic α-hydrogens, base catalystα,β-Unsaturated carbonyls
Knoevenagel CondensationActive methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate), base catalystSubstituted alkenes
Synthesis of HeterocyclesDinucleophiles (e.g., ureas, thioureas, diamines)Pyrimidines, thiazoles, benzodiazepines, etc.

Advanced Pharmacological Profiling and In Vivo Studies

While initial studies on derivatives of similar fluorobiphenyl compounds have shown promise in areas like anti-inflammatory and analgesic activities, a more comprehensive pharmacological profiling of novel this compound derivatives is crucial for understanding their full therapeutic potential.

Future research should involve screening these compounds against a broad panel of biological targets, including enzymes, receptors, and ion channels, to identify novel mechanisms of action. High-throughput screening (HTS) technologies can be employed to rapidly assess the activity of large compound libraries. For derivatives showing promising in vitro activity, further investigation into their cellular effects, such as apoptosis induction, cell cycle arrest, or modulation of signaling pathways, will be necessary.

Ultimately, promising candidates will need to be evaluated in preclinical animal models to assess their efficacy and safety in a living organism. In vivo studies will provide critical information on the pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME), as well as their therapeutic efficacy in relevant disease models. For instance, derivatives identified as potential anti-inflammatory agents could be tested in rodent models of arthritis or inflammatory bowel disease.

Integration of AI and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can be leveraged to accelerate the identification and optimization of novel drug candidates derived from this compound.

Machine learning models can be trained on existing data of biphenyl derivatives to predict the biological activity and ADMET properties of newly designed compounds. This in silico screening can help prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activities.

Furthermore, generative AI models can be employed to design novel molecules with desired properties. These models can learn the underlying chemical patterns from large datasets of known drugs and then generate new molecular structures that are predicted to be active against a specific biological target. This approach can lead to the discovery of truly innovative drug candidates with novel scaffolds.

The application of AI and ML in the design of this compound derivatives can be summarized in the following table:

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling (QSAR)Development of models to predict the biological activity and ADMET properties of new derivatives.Prioritization of synthetic targets and reduction of unnecessary experiments.
Virtual ScreeningIn silico screening of large virtual libraries of derivatives against specific biological targets.Rapid identification of potential hit compounds.
Generative ModelsDesign of novel molecules with optimized properties.Discovery of innovative drug candidates with improved efficacy and safety profiles.
De Novo Drug DesignGeneration of entirely new molecular structures with desired pharmacological profiles.Exploration of novel chemical space and identification of first-in-class drug candidates.

Sustainable Synthesis Approaches (Green Chemistry)

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable synthesis approaches for this compound and its derivatives is a critical area of future research. The principles of green chemistry aim to minimize the environmental impact of chemical manufacturing by reducing waste, using less hazardous substances, and improving energy efficiency.

One promising green chemistry approach is the use of mechanochemistry, where chemical reactions are induced by mechanical force (e.g., ball milling) rather than by conventional heating in solvents. This solvent-free or low-solvent technique can lead to higher yields, shorter reaction times, and a significant reduction in waste generation. The synthesis of this compound and its subsequent derivatization could be explored using mechanochemical methods.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective medicines while adhering to the principles of sustainable chemistry.

Q & A

Q. What are the standard synthetic routes for 2-fluorobiphenyl-4-carboxaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between fluorinated aryl halides and aldehyde-containing intermediates. For example, coupling 2-fluorophenylboronic acid with 4-bromobenzaldehyde derivatives under inert atmospheres (N₂/Ar) at 80–100°C achieves moderate yields (40–60%) . Solvent choice (e.g., THF or DMF) and base (K₂CO₃ vs. Cs₂CO₃) significantly affect reaction efficiency. Purification often requires column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm) and the aldehyde proton (δ ~10.1 ppm).
  • HPLC : Reverse-phase methods (C18 columns, methanol/water mobile phases) resolve impurities; retention times vary with fluorination position .
  • X-ray crystallography : Determines crystal packing and confirms biphenyl planarity disrupted by fluorine substitution .

Q. How is this compound utilized as a precursor in pharmaceutical research?

It serves as a key intermediate for synthesizing fluorinated bioactive molecules. For example, condensation with hydrazines yields Schiff bases tested for antimicrobial activity . The aldehyde group enables further functionalization (e.g., reduction to alcohols or oxidation to carboxylic acids) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting structural data (X-ray vs. computational) for fluorinated biphenyl derivatives be resolved?

Discrepancies arise from dynamic disorder in crystal structures or approximations in computational models (e.g., DFT). To address this:

  • Perform low-temperature X-ray diffraction to minimize thermal motion artifacts.
  • Validate computational results (e.g., Gaussian or ORCA) against experimental NMR chemical shifts and dipole moments .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .

Q. What strategies optimize the regioselective fluorination of biphenylcarboxaldehydes?

  • Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic fluorination to the desired position.
  • Metal-mediated fluorination : AgF or CuF₂ catalysts enable C–H activation at the ortho position relative to the aldehyde .
  • Solvent effects : Polar aprotic solvents (DMF) enhance fluorine electrophile stability, improving selectivity .

Q. How does the stability of this compound vary under different storage conditions?

  • Light exposure : UV-Vis studies show degradation (≤15% over 30 days) due to aldehyde oxidation; store in amber vials .
  • Temperature : Thermal gravimetric analysis (TGA) indicates stability up to 150°C; refrigerated storage (4°C) is recommended for long-term preservation .
  • Humidity : Hygroscopicity tests reveal moisture-induced hydrolysis of the aldehyde group; use desiccants in storage containers .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

  • Frontier molecular orbital (FMO) theory : Calculate HOMO/LUMO gaps to identify electrophilic sites (e.g., aldehyde carbon).
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict nucleophilic attack regions .
  • MD simulations : Simulate solvent effects on transition-state energetics for reactions like Grignard additions .

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Bioisosteric replacement : Substitute the fluorine atom with trifluoromethyl or cyano groups to modulate lipophilicity and target binding .
  • Prodrug strategies : Convert the aldehyde to acetal derivatives for improved bioavailability, with pH-triggered release in vivo .
  • Co-crystallization : Co-crystallize with target enzymes (e.g., kinases) to study binding modes and optimize steric complementarity .

Methodological Notes

  • Contradictory evidence : highlights discrepancies between X-ray and computational data, emphasizing the need for multi-technique validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobiphenyl-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluorobiphenyl-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.